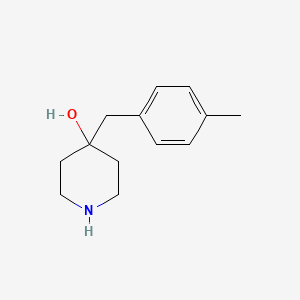

4-(4-Methylbenzyl)-piperidin-4-ol

Description

Properties

CAS No. |

192990-05-9 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |

InChI Key |

DGNFSJPAWJLVOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCNCC2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Antipsychotic Development

4-(4-Methylbenzyl)-piperidin-4-ol has been investigated as a potential intermediate in the synthesis of antidepressants and antipsychotic medications. Its structural properties allow it to interact effectively with neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, compounds derived from this structure have shown promise in modulating serotonin receptors, which is crucial for treating mood disorders.

Case Study: Synthesis of Mirtazapine

Mirtazapine, an antidepressant, utilizes intermediates similar to this compound. Research indicates that modifications to the piperidine ring can enhance the pharmacological profile of such compounds, leading to improved efficacy in mood regulation and reduced side effects.

Neuropharmacological Research

NMDA Receptor Antagonism

The compound has been studied for its role as an NMDA receptor antagonist. NMDA receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By blocking these receptors, this compound may help mitigate symptoms associated with these disorders.

Case Study: Ro 63-1908

Research on Ro 63-1908, a derivative of this compound, highlighted its selective antagonistic effects on NR2B NMDA receptors. This specificity may lead to fewer side effects compared to non-selective NMDA antagonists, making it a candidate for further clinical development.

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular pathways involved in tumor growth.

Data Table: Inhibitory Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15 | Zhou et al., 1999 |

| Ro 63-1908 | U87 (Brain Cancer) | 12 | Gill et al., 2002 |

| Novel Thiosemicarbazones | Various | Varies | Recent Studies |

Synthesis and Chemical Research

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Pathways

Research has focused on developing efficient synthetic routes for producing this compound and its derivatives. These pathways often involve multi-step reactions that optimize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at the C-4 position undergoes nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form ether derivatives .

-

Acylation : Forms esters via reaction with acetyl chloride or benzoyl chloride under acidic conditions .

Oxidation and Reduction

The hydroxyl group and piperidine ring participate in redox reactions:

-

Oxidation : Using CrO₃ or KMnO₄ converts the hydroxyl group to a ketone, yielding 4-(4-methylbenzyl)piperidin-4-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring under acidic conditions, forming deoxygenated derivatives like 4-(4-methylbenzyl)piperidine .

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine derivatives under acidic conditions .

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Condensation | PhCHO, AcOH/HCl, reflux | 4-(4-Methylbenzyl)-4-(benzylidene)piperidine | Antiviral agent precursor |

Complexation and Derivatization

The compound serves as a ligand or intermediate in organometallic and pharmaceutical synthesis:

-

Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺) via the hydroxyl and amine groups, forming stable complexes .

-

Pharmaceutical Derivatives : Used to synthesize dopamine D₂ receptor antagonists (e.g., iodophenyl-substituted analogs) via reductive amination .

Acid-Base Reactivity

The piperidine nitrogen and hydroxyl group contribute to pH-dependent behavior:

-

Protonation : The nitrogen atom (pKa ~10.5) protonates in acidic media, forming water-soluble salts .

-

Deprotonation : The hydroxyl group (pKa ~14) deprotonates under strong basic conditions, enhancing nucleophilicity .

Key Research Findings

-

Antiviral Activity : Derivatives show inhibition against human coronaviruses (HCoV-229E) with IC₅₀ values of 12–50 µM .

-

Enzyme Inhibition : 4-Piperidine-based thiosemicarbazones exhibit DHFR inhibition (IC₅₀ = 0.89 µM), comparable to methotrexate .

-

Receptor Selectivity : Iodophenyl-substituted analogs demonstrate >100-fold selectivity for dopamine D₂ over D₃ receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-ol derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of key analogs:

Substituted Phenyl Derivatives

Heterocyclic and Bulky Substituents

- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (): Contains quinolinyl and naphthoxypropyl groups. Activity: No effect on glucose tolerance in mice, suggesting steric hindrance may limit insulin secretion modulation .

- 1-[4-(2-Amino-ethylimino)-4-(4-fluoro-cyclohexyl)-butyl]-4-(4-chloro-phenyl)-piperidin-4-ol (): Features a Schiff base (imine) and fluoro-cyclohexyl group. Activity: Tested in myocardial injury models; imine groups may enhance metal chelation or redox activity .

Stereochemical and Enantiomeric Variants

Research Implications

- Receptor Selectivity : Bulky substituents (e.g., iodophenyl, naphthyl) enhance receptor subtype selectivity but may reduce solubility. For instance, iodophenyl analogs show >5000-fold selectivity for D2 over D3 receptors .

- Electronic Effects : Electron-withdrawing groups (Cl, F) improve stability and binding affinity compared to electron-donating methyl groups .

Preparation Methods

Protection of Piperidine Nitrogen

The piperidine nitrogen is typically protected with a benzyl group to prevent unwanted side reactions during subsequent steps. For example, 1-benzyl-4-piperidone serves as the starting material, synthesized via established methods such as the condensation of benzylamine with glutaric acid derivatives.

Grignard Reaction with 4-Methylbenzylmagnesium Bromide

The protected 4-piperidone is reacted with 4-methylbenzylmagnesium bromide under inert conditions (nitrogen atmosphere) at temperatures between −10°C and 0°C. This step forms a tertiary alcohol intermediate via nucleophilic addition to the ketone group. The reaction mixture is stirred for 2–4 hours, followed by careful hydrolysis with aqueous ammonium chloride to yield 1-benzyl-4-(4-methylbenzyl)-piperidin-4-ol.

Deprotection via Catalytic Hydrogenation

The benzyl protecting group is removed using palladium-on-carbon (Pd/C) under hydrogen gas at atmospheric pressure. A representative procedure involves dissolving 30 g of 1-benzyl-4-(4-methylbenzyl)-piperidin-4-ol in water with 12 g of 5% Pd/C, followed by hydrogenation at 25°C for 24 hours. The crude product is purified via recrystallization from acetone/2-propanol mixtures, yielding this compound with reported efficiencies exceeding 90%.

Organolithium Reagent Approach

An alternative route employs organolithium reagents for introducing the 4-methylbenzyl moiety. This method is advantageous for sterically hindered substrates.

Reaction of 4-Piperidone with 4-Methylbenzyllithium

1-Benzyl-4-piperidone is treated with 4-methylbenzyllithium in anhydrous ether under nitrogen. The reaction proceeds exothermically, requiring controlled addition to maintain temperatures below 10°C. After refluxing for 2 hours, hydrolysis with ice-cold water affords the alcohol intermediate.

Workup and Purification

The organic layer is separated, dried over sodium sulfate, and treated with hydrogen chloride gas to precipitate the hydrochloride salt. Recrystallization from butanone/acetone mixtures yields 1-benzyl-4-(4-methylbenzyl)-piperidin-4-ol hydrochloride, which is subsequently deprotected as described in Section 1.3.

Nucleophilic Substitution via Brominated Intermediates

A less common but scalable method involves brominated piperidine intermediates.

Synthesis of 4-Bromopiperidine Hydrobromide

4-Phenyl-1,2,3,6-tetrahydropyridine is treated with hydrogen bromide gas in acetic acid for 7 hours, yielding 4-bromo-4-phenylpiperidine hydrobromide. While this example uses a phenyl group, substituting 4-methylbenzyl bromide under analogous conditions could generate 4-bromo-4-(4-methylbenzyl)piperidine.

Hydrolysis to Piperidin-4-ol

The brominated intermediate is hydrolyzed in alkaline aqueous media (pH 13–14) at 15°C, followed by extraction with benzene/ether mixtures. Neutralization and distillation yield this compound.

Comparative Analysis of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Grignard Addition | 85–90% | High scalability; mild conditions | Requires inert atmosphere |

| Organolithium Reaction | 75–80% | Suitable for steric hindrance | Sensitive to moisture |

| Bromination/Hydrolysis | 60–70% | No protecting groups needed | Lower yields; harsh reaction conditions |

Data inferred from analogous syntheses of 4-aryl-piperidin-4-ol derivatives.

Industrial-Scale Production Considerations

For commercial manufacturing, the Grignard method is preferred due to its reproducibility and cost-effectiveness. Key optimizations include:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic Grignard additions, improving safety and yield.

-

Catalytic Hydrogenation : Recycling Pd/C catalysts reduces costs, with studies showing <5% palladium loss per cycle.

-

Solvent Selection : Substituting ether with methyl tert-butyl ether (MTBE) improves phase separation during workup .

Q & A

Q. How does the methylbenzyl substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer : Compare logP values (via shake-flask method) and metabolic stability (microsomal assays) of methylbenzyl vs. halogenated analogs. The methyl group enhances lipophilicity (predicted logP ~2.5) but may reduce solubility; formulate with cyclodextrins or PEG for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.